molecular formula C34H33ClN4O5 B12806520 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- CAS No. 86863-30-1

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)-

Cat. No.: B12806520
CAS No.: 86863-30-1
M. Wt: 613.1 g/mol
InChI Key: DCYQENXPGVZQGH-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the acridinyl moiety. The final steps involve the attachment of the piperazinyl and propoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The acridinyl moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazinyl group may enhance the compound’s binding affinity to certain proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a similar core structure but lacks the acridinyl and piperazinyl groups.

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound features an epoxy group instead of the acridinyl moiety.

Uniqueness

The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.

Properties

CAS No.

86863-30-1

Molecular Formula

C34H33ClN4O5

Molecular Weight

613.1 g/mol

IUPAC Name

9-[3-[4-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C34H33ClN4O5/c1-41-25-5-7-28-27(21-25)31(26-6-4-24(35)20-29(26)37-28)36-10-12-39-15-13-38(14-16-39)11-2-17-42-34-32-23(9-18-43-32)19-22-3-8-30(40)44-33(22)34/h3-9,18-21H,2,10-17H2,1H3,(H,36,37)

InChI Key

DCYQENXPGVZQGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCN(CC4)CCCOC5=C6C(=CC7=C5OC=C7)C=CC(=O)O6

Origin of Product

United States

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